
trans-3'-Hydroxy Cotinine N-β-D-Glucuronide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-3’-Hydroxy Cotinine N-β-D-Glucuronide: is a metabolite of nicotine, specifically a glucuronide conjugate of trans-3’-hydroxycotinine. It is formed in the human body as part of the metabolic pathway of nicotine, where the hydroxy group of trans-3’-hydroxycotinine is conjugated with glucuronic acid. This compound is often used in research to study nicotine metabolism and its effects on the human body .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-3’-Hydroxy Cotinine N-β-D-Glucuronide typically involves the glucuronidation of trans-3’-hydroxycotinine. This can be achieved through enzymatic or chemical methods. Enzymatic glucuronidation involves the use of uridine diphosphate glucuronosyltransferase (UGT) enzymes, which catalyze the transfer of glucuronic acid from uridine diphosphate glucuronic acid to the hydroxy group of trans-3’-hydroxycotinine. Chemical glucuronidation can be performed using glucuronic acid derivatives under acidic or basic conditions .
Industrial Production Methods: Industrial production of trans-3’-Hydroxy Cotinine N-β-D-Glucuronide is less common due to its specific use in research rather than commercial applications. large-scale synthesis can be achieved using optimized enzymatic or chemical glucuronidation processes, ensuring high yield and purity of the final product .
化学反応の分析
Types of Reactions: trans-3’-Hydroxy Cotinine N-β-D-Glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, breaking the glucuronide bond and releasing trans-3’-hydroxycotinine and glucuronic acid. Conjugation reactions involve the formation of glucuronide conjugates with other metabolites .
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Conjugation: Uridine diphosphate glucuronic acid and uridine diphosphate glucuronosyltransferase enzymes for enzymatic glucuronidation.
Major Products Formed:
Hydrolysis: trans-3’-Hydroxycotinine and glucuronic acid.
Conjugation: Various glucuronide conjugates depending on the substrate used.
科学的研究の応用
Chemical Properties and Metabolism
Trans-3'-Hydroxy Cotinine N-β-D-Glucuronide is formed through the glucuronidation of trans-3'-hydroxycotinine, a major nicotine metabolite. The glucuronidation process is primarily facilitated by UDP-glucuronosyltransferases (UGTs), particularly UGT2B17 and UGT2B10. These enzymes play a crucial role in detoxifying and eliminating nicotine-related compounds from the body .
Pharmacokinetic studies on trans-3'-hydroxycotinine have shown that it is rapidly absorbed and metabolized in smokers. A study involving intravenous infusion of 3-HC demonstrated that approximately 87% of the administered dose was recovered in urine, with an average of 29% as 3-HC-Gluc . This highlights the compound's significance in understanding nicotine metabolism and its excretion patterns.
Table 1: Pharmacokinetic Parameters of 3-HC and 3-HC-Gluc
Parameter | 3-HC | 3-HC-Gluc |
---|---|---|
Elimination Half-Life | 6.4 hours | Formation limited |
Urinary Recovery | 87% (range: 38–100%) | 29% (range: 11–52%) |
Clinical Applications
- Biomarker for Tobacco Exposure : this compound serves as a reliable biomarker for assessing tobacco exposure. Its measurement in urine allows researchers to evaluate smoking habits and the effectiveness of smoking cessation programs.
- Pharmacogenetics : Variability in UGT gene polymorphisms affects the glucuronidation rates of nicotine metabolites, including trans-3'-hydroxycotinine. Understanding these genetic differences can aid in personalized medicine approaches for smoking cessation therapies .
Case Study 1: Smoking Cessation Research
A study examined the relationship between urinary levels of trans-3'-hydroxycotinine and smoking cessation outcomes. Smokers who successfully quit exhibited significantly lower levels of both trans-3'-hydroxycotinine and its glucuronide compared to those who relapsed. This suggests that monitoring these metabolites could provide insights into cessation success .
Case Study 2: Cardiovascular Effects
Research has explored the cardiovascular effects of trans-3'-hydroxycotinine infusion in smokers. The study found no significant changes in heart rate or blood pressure during or after infusion, indicating that while it is a metabolite of nicotine, its direct cardiovascular effects may be minimal .
作用機序
trans-3’-Hydroxy Cotinine N-β-D-Glucuronide exerts its effects primarily through its role as a metabolite of nicotine. It is formed in the liver by the action of uridine diphosphate glucuronosyltransferase enzymes, which conjugate glucuronic acid to trans-3’-hydroxycotinine. This glucuronidation process increases the water solubility of the metabolite, facilitating its excretion in urine. The molecular targets and pathways involved include the cytochrome P450 enzymes responsible for nicotine metabolism and the uridine diphosphate glucuronosyltransferase enzymes involved in glucuronidation .
類似化合物との比較
trans-3’-Hydroxycotinine: The parent compound of trans-3’-Hydroxy Cotinine N-β-D-Glucuronide, formed by the hydroxylation of cotinine.
Cotinine N-β-D-Glucuronide: Another glucuronide conjugate of cotinine, formed by the glucuronidation of cotinine.
Nicotine N-β-D-Glucuronide: A glucuronide conjugate of nicotine, formed by the glucuronidation of nicotine.
Uniqueness: trans-3’-Hydroxy Cotinine N-β-D-Glucuronide is unique due to its specific formation from trans-3’-hydroxycotinine and its role as a biomarker for nicotine metabolism. Its presence in urine is indicative of nicotine exposure and provides valuable information for studies on nicotine metabolism and its effects on the human body .
生物活性
trans-3'-Hydroxy cotinine N-β-D-glucuronide (3-HC-Gluc) is a significant metabolite of nicotine, primarily formed in the liver through the glucuronidation process. Understanding the biological activity of 3-HC-Gluc is crucial for elucidating its role in nicotine metabolism, pharmacokinetics, and potential physiological effects. This article reviews the current literature on the biological activity of this compound, focusing on its metabolism, interactions with various proteins, and implications for human health.
Metabolism and Formation
3-HC-Gluc is produced from trans-3'-hydroxycotinine (3-HC) through the action of UDP-glucuronosyltransferases (UGTs), particularly UGT2B10 and UGT2B17. These enzymes catalyze the conjugation of glucuronic acid to the hydroxyl group of 3-HC, facilitating its excretion from the body. The metabolic pathway can be summarized as follows:
- Nicotine → Cotinine → trans-3'-Hydroxycotinine → This compound
Research indicates that genetic variations in UGT enzymes can significantly affect the glucuronidation process, leading to differences in plasma levels of 3-HC and its glucuronide form among individuals .
Pharmacokinetics
The pharmacokinetic profile of 3-HC and its glucuronide has been studied extensively. In a clinical study involving smokers, it was found that 3-HC accounted for approximately 40% of nicotine metabolites in urine . The half-life of 3-HC in plasma is influenced by various factors, including genetic polymorphisms in UGTs, which can lead to altered metabolism rates .
Table 1: Pharmacokinetic Parameters of 3-HC and 3-HC-Gluc
Parameter | Value |
---|---|
Half-life | Varies by individual (typically several hours) |
Urinary Excretion | ~40% of nicotine dose |
Metabolic Enzymes | UGT2B10, UGT2B17 |
Biological Activity and Interactions
Recent studies have highlighted the potential biological activities of trans-3'-hydroxycotinine and its glucuronide form. Notably, 3-HC has been shown to interact with serum hormone-binding globulins (SHBG), potentially disrupting the transport of steroid hormones like testosterone and cortisol . This interference could have implications for hormone homeostasis in smokers.
The binding studies reveal that trans-3'-hydroxycotinine competes with native ligands for binding sites on SHBG and corticosteroid-binding globulin (CBG), suggesting a mechanism through which it may alter hormone levels in the body .
Case Studies
A clinical study involving eight smokers demonstrated that intravenous administration of 3-HC resulted in measurable plasma levels of both 3-HC and its glucuronide form. The study assessed cardiovascular responses and subjective effects following administration, indicating that even metabolites like 3-HC can exert significant physiological effects .
Genetic Variations Impacting Activity
Genetic polymorphisms in UGT2B10 and UGT2B17 have been associated with variations in glucuronidation efficiency, affecting both the levels of 3-HC and its glucuronide form in individuals. For instance, certain variants were linked to reduced enzymatic activity, leading to higher concentrations of 3-HC in some populations .
特性
CAS番号 |
146275-18-5 |
---|---|
分子式 |
C₁₆H₂₀N₂O₈ |
分子量 |
368.34 |
同義語 |
1-β-D-Glucopyranuronosyl-3-[(2S,4R)-4-hydroxy-1-methyl-5-oxo-2-pyrrolidinyl]pyridinium Inner Salt; trans-3’-Hydroxycotinine-N-glucuronide; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。